3-(Hydroxymethyl)bicyclo[1.1.1]pentan-1-ol
Description
Historical Development and Significance of Bicyclo[1.1.1]pentane Chemistry
The journey of bicyclo[1.1.1]pentane chemistry began in 1964 when it was first synthesized by Kenneth Wiberg and his colleagues. acs.orgnih.gov At the time, the molecule was primarily a subject of academic curiosity, representing a significant synthetic challenge due to its highly strained structure. acs.orgnih.gov For several decades, progress in BCP chemistry was steady but limited by the difficulty of accessing functionalized derivatives.
A pivotal moment arrived in 1982 with the synthesis of [1.1.1]propellane by Wiberg and Walker. acs.orgwikipedia.org This exceptionally strained molecule, featuring an inverted geometry at the bridgehead carbons, proved to be a versatile and accessible precursor for a wide range of BCP derivatives through the cleavage of its central carbon-carbon bond. acs.orgresearchgate.net
Despite the availability of this key precursor, the full potential of the BCP scaffold remained largely untapped until the early 21st century. A 1996 report by Pellicciari and co-workers described a BCP analogue of a glutamate (B1630785) receptor antagonist, hinting at its utility as a bioisostere, but this finding did not immediately catalyze widespread adoption. acs.orgnih.gov The true explosion of interest in BCPs can be traced to a 2012 publication from researchers at Pfizer. bldpharm.comchemrxiv.orgnih.gov They successfully replaced a para-substituted phenyl ring in a γ-secretase inhibitor with a BCP core, not only retaining the biological activity but also significantly improving crucial physicochemical properties such as aqueous solubility and passive permeability. nih.govacs.org This work demonstrated conclusively that BCPs could be used to "escape from flatland," a strategy to improve drug-like properties by increasing the fraction of sp³-hybridized carbons. acs.orgpnas.org Since this report, the field has expanded rapidly, with extensive research dedicated to new synthetic methodologies and applications. acs.orgchemrxiv.orgresearchgate.netchemrxiv.org
| Year | Key Development | Significance |
|---|---|---|
| 1964 | First synthesis of bicyclo[1.1.1]pentane (Wiberg et al.). acs.orgnih.gov | Established the existence of the strained BCP core. |
| 1982 | Synthesis of [1.1.1]propellane (Wiberg & Walker). acs.orgwikipedia.org | Provided a key, versatile precursor for BCP derivatives. |
| 1996 | BCP analogue of an mGluR1 antagonist reported (Pellicciari et al.). acs.orgnih.gov | Early indication of BCP's potential as a bioisostere. |
| 2012 | BCP as a phenyl bioisostere in a γ-secretase inhibitor (Stepan et al./Pfizer). nih.govacs.org | Catalyzed widespread interest by demonstrating improved drug-like properties. |
Unique Structural Attributes and Conformational Rigidity of the Bicyclo[1.1.1]pentane Framework
The BCP scaffold is defined by its unique and highly rigid three-dimensional structure. thieme-connect.combldpharm.com Comprising three fused cyclobutane (B1203170) rings, the molecule possesses a significant amount of strain energy, calculated to be approximately 66.6 kcal/mol relative to the acyclic n-pentane. acs.orgnih.gov This inherent strain is a direct consequence of its geometry, which locks the framework into a fixed conformation.
A key feature of the 1,3-disubstituted BCP core is the linear orientation of its bridgehead substituents, which exit the cage at a 180° angle to one another. acs.orgnih.gov This perfectly replicates the substituent exit vector of a para-substituted benzene (B151609) ring, making it an excellent geometric mimic. nih.gov However, the distance between the bridgehead carbons (C1 and C3) is considerably shorter, approximately 1.85 Å, compared to the 2.79 Å distance between the C1 and C4 carbons of a phenyl ring. acs.orgpharmablock.com
This conformational rigidity is a defining attribute. nih.gov Molecular dynamics simulations have shown that while a benzene ring has some dihedral flexibility, the BCP core is substantially more rigid. nih.gov This rigidity can be advantageous in molecular design, as it reduces the entropic penalty upon binding to a biological target. The fixed spatial arrangement of substituents allows for precise positioning within a receptor or active site, a desirable trait for optimizing molecular interactions.
| Attribute | Bicyclo[1.1.1]pentane-1,3-diyl | para-Phenylene |
|---|---|---|
| Substituent Exit Angle | 180° acs.orgnih.gov | 180° |
| Distance Between Substituents | ~1.85 Å acs.orgpharmablock.com | ~2.79 Å pharmablock.com |
| Conformational Flexibility | Highly Rigid nih.gov | Flexible (Dihedral) nih.gov |
| Hybridization | sp³ | sp² |
Conceptual Framework of Bicyclo[1.1.1]pentane as a Bioisostere in Molecular Design
The most significant application of the BCP scaffold is its role as a bioisostere, a chemical substituent that can replace another group within a biologically active molecule without substantially altering its essential biological activity. acs.orgnih.gov The BCP core is most famously used as a non-classical bioisostere of the para-substituted phenyl ring, but it also serves as a replacement for tert-butyl groups and internal alkynes. thieme-connect.comthieme-connect.compharmablock.com
Improved Solubility: The non-aromatic, more polarizable nature of the BCP scaffold often increases aqueous solubility, a critical parameter for drug delivery. thieme-connect.compharmablock.comacs.org
Enhanced Metabolic Stability: Saturated scaffolds like BCP are generally less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to electron-rich aromatic rings. bldpharm.comresearchgate.net This can lead to a longer half-life and reduced formation of potentially toxic metabolites. bldpharm.com
Increased Fsp³ Character: The "Escape from Flatland" concept posits that increasing the three-dimensionality (Fsp³ count) of drug candidates often leads to improved clinical success rates. acs.orgpnas.org The BCP core is an ideal tool for this strategy.
Reduced Lipophilicity: BCP analogues are typically less lipophilic than their phenyl counterparts, which can improve their pharmacokinetic properties. pharmablock.comnih.gov
A prominent example is the discovery of a potent indoleamine-2,3-dioxygenase 1 (IDO1) inhibitor, where replacing a central phenyl ring with a BCP moiety effectively prevented amide hydrolysis, a major metabolic liability of the parent compound. nih.gov Similarly, the substitution of a fluorophenyl ring in a γ-secretase inhibitor with a BCP unit resulted in an equipotent compound with superior oral absorption characteristics, directly linked to its improved solubility and permeability. acs.org While the BCP core mimics the geometry of a phenyl ring, it cannot participate in electronic interactions like π-π stacking, a factor that must be considered during the design process. acs.orgbldpharm.com
Current Research Trends in Bicyclo[1.1.1]pentane Derivatives, with Emphasis on Hydroxylated Architectures
The BCP field is dynamic, with current research pushing the boundaries of synthesis and application. A major trend is the development of novel, efficient, and scalable methods to access BCP derivatives, including protocols that utilize photochemistry and continuous flow synthesis to enable large-scale production. chemrxiv.orgnih.govchemrxiv.org
There is also a significant drive to expand the diversity of available BCP building blocks beyond the classical 1,3-disubstitution pattern. thieme-connect.com This includes the synthesis of unsymmetrically substituted BCPs and, more recently, the challenging synthesis of 1,2- and 1,2,3-substituted derivatives that could serve as bioisosteres for ortho- and meta-substituted arenes. pnas.orgnih.govchemrxiv.org
Within this context, hydroxylated BCPs are of particular importance as they are versatile intermediates for further chemical modification. The synthesis of BCPs bearing alcohol functionalities is a key area of focus. nih.govpnas.org A significant recent advancement is the use of biocatalysis for the direct and selective hydroxylation of the BCP core. nih.gov Engineered cytochrome P450 enzymes have been shown to perform C-H hydroxylation at the chemically unactivated bridging methylene (B1212753) positions of the BCP scaffold, providing enantioselective access to valuable chiral alcohols. nih.govacs.org
The compound 3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-ol (CAS 2389064-52-0) is a prime example of a symmetrically di-hydroxylated BCP architecture. Such diols are highly valuable building blocks in medicinal chemistry and materials science. The two primary alcohol groups can be selectively protected and/or functionalized, allowing for the divergent synthesis of more complex molecules. These hydroxylated BCPs serve as rigid, three-dimensional linkers that can be incorporated into drug candidates, polymers, or molecular probes, imparting the favorable physicochemical properties associated with the BCP core while providing handles for further chemical elaboration.
Properties
Molecular Formula |
C6H10O2 |
|---|---|
Molecular Weight |
114.14 g/mol |
IUPAC Name |
3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-ol |
InChI |
InChI=1S/C6H10O2/c7-4-5-1-6(8,2-5)3-5/h7-8H,1-4H2 |
InChI Key |
AQHDSUJDRRNTMA-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(C2)O)CO |
Origin of Product |
United States |
Synthetic Methodologies for Bicyclo 1.1.1 Pentane Derivatives: Pathways to Hydroxylated Analogues
Foundational Synthetic Routes to the Bicyclo[1.1.1]pentane Core
The principal strategies for assembling the BCP skeleton rely on two main approaches: the functionalization of the readily available but highly strained [1.1.1]propellane and alternative pathways such as carbene insertions into bicyclobutane systems.
[1.1.1]Propellane (tricyclo[1.1.1.01,3]pentane) serves as the most common and versatile precursor for the synthesis of 1,3-disubstituted BCPs. acs.orgnih.gov Its unique electronic structure and high ring strain (approximately 100 kcal/mol) make it susceptible to ring-opening reactions with a wide array of reagents, including radicals, anions, and organometallics. nih.govrsc.org This reactivity, often termed "omniphilicity," is driven by the cleavage of the weak inter-bridgehead C1–C3 bond. nih.govrsc.org
Radical addition to [1.1.1]propellane is arguably the most extensively utilized method for BCP synthesis. nih.gov This approach involves the generation of a radical species that adds to the central bond of propellane, forming a bridgehead BCP radical intermediate. This intermediate can then be trapped by another reagent to yield the 1,3-disubstituted product.
A variety of radical precursors can be employed, allowing for the introduction of diverse functionalities. These include alkyl, α-acyl, trifluoromethyl, and sulfonyl radicals. nih.gov Modern methods often utilize visible-light photoredox catalysis to generate the initial radical species under mild conditions. nih.govnewswise.comkeaipublishing.com For instance, a one-step, visible light-induced method uses tert-butyl hydrogen peroxide (TBHP) to generate acyl radicals from aldehydes, which then react with propellane to form BCP-ketones with good functional group tolerance. newswise.comkeaipublishing.com
Another powerful strategy is the triethylborane-initiated atom-transfer radical addition (ATRA) of alkyl halides to propellane. This method proceeds under mild, metal-free conditions and tolerates a wide range of functional groups, enabling the synthesis of 1-halo-3-substituted BCPs, which are versatile intermediates for further functionalization. rsc.org These halogenated BCPs can be converted to other derivatives, including alcohols. rsc.org
The BCP core can also be accessed through the addition of strong nucleophiles, such as anionic or organometallic reagents, to [1.1.1]propellane. acs.orgnih.gov This approach typically involves highly reactive reagents like organolithiums or Grignard reagents ("turbo" Grignard reagents) and may require elevated temperatures. acs.orgnih.gov The addition of the nucleophile opens the propellane cage to form a BCP-organometallic intermediate, which can be trapped with an electrophile or used in transition metal-catalyzed cross-coupling reactions. nih.govnih.gov
Nitrogen-centered anions, such as those derived from amides (e.g., R₂NMgCl·LiCl), can also add to [1.1.1]propellane to form N-substituted BCPs. nih.govchemrxiv.org Similarly, 2-azaallyl anions, generated from ketimines, have been shown to add to propellane, with the resulting BCP carbanion being trappable with electrophiles like iodobenzene (B50100) or pinacol (B44631) boronates, providing access to functionalized benzylamine (B48309) BCPs. rhhz.netrsc.org
To enhance synthetic efficiency, multi-component reactions (MCRs) that form complex BCPs in a single step have been developed. These reactions are valued for their step- and atom-economy. nih.gov One such strategy is a visible light-triggered cascade atom transfer radical addition (CATRA), a one-step, three-component process involving an alkene, an alkyl iodide, and [1.1.1]propellane. chemrxiv.orgchemrxiv.orgresearchgate.net This method is operationally simple and insensitive to air and moisture, making it highly practical for creating drug-like BCPs. chemrxiv.orgchemrxiv.org
Another notable MCR is a metallaphotoredox-catalyzed three-component radical coupling of [1.1.1]propellane with various radical precursors and heteroatom nucleophiles. nih.gov This protocol allows for the rapid synthesis of diverse C,N-difunctionalized BCPs by generating an alkyl radical that adds to propellane, followed by interception of the resulting BCP radical with a copper-ligated nucleophile. nih.govnih.gov
The challenges associated with the synthesis, storage, and transport of the volatile and strained [1.1.1]propellane have spurred the development of flow chemistry protocols. researchgate.netresearchgate.net Continuous flow processes allow for the on-demand generation of propellane, which can be immediately used in subsequent reactions, enhancing safety and scalability. researchgate.netresearchgate.net
A significant advancement in this area is the large-scale synthesis of 1,1′-(bicyclo[1.1.1]pentane-1,3-diyl)bis(ethan-1-one), a key precursor to bicyclo[1.1.1]pentane-1,3-dicarboxylic acid. nih.govacs.orgnih.gov This is achieved through a photochemical addition of [1.1.1]propellane to diacetyl in a flow reactor under 365 nm irradiation. nih.govacs.org This mercury-lamp-free procedure has been scaled to produce kilogram quantities of the diketone precursor within a day. nih.govacs.orgnih.gov The resulting diketone is then converted to the diacid via a haloform reaction, providing a multigram quantity of a versatile building block for various hydroxylated and functionalized BCPs. nih.govacs.orgnih.gov
While propellane-based methods are dominant, they are often limited in their ability to introduce substituents on the bridge positions of the BCP core. nih.gov An important alternative route that addresses this limitation is the insertion of carbenes into the central C–C bond of bicyclo[1.1.0]butanes (BCBs). acs.orgnih.govresearchgate.net
This method, first described in the 1970s, typically involves the reaction of a BCB with a dihalocarbene (e.g., :CCl₂ or :CBr₂). acs.org The resulting dihalogenated BCP can then be dehalogenated, often using radical-based reagents, to afford the parent BCP. acs.org This strategy has been instrumental in synthesizing bridge-functionalized BCPs, which are otherwise difficult to access. nih.gov For example, the use of bromofluorocarbene followed by debromination has been employed for monofluorination at a bridge position. nih.gov These alternative pathways complement propellane chemistry and expand the toolbox for creating structurally diverse BCP scaffolds.
[1.1.1]Propellane-Initiated Reactions
Direct Synthesis and Functionalization of Hydroxylated Bicyclo[1.1.1]pentanes
The direct introduction of hydroxyl groups onto the BCP core presents unique synthetic challenges due to the molecule's strained nature and the differing reactivity of its bridgehead and bridging positions. Methodologies have been developed to control the position (regioselectivity) and stereochemistry (enantioselectivity) of hydroxylation, including recent advancements in biocatalysis.
The functionalization of the BCP skeleton can be broadly categorized into reactions at the bridgehead (C1 and C3) or the bridging methylene (B1212753) (C2, C4, and C5) positions. While strategies for functionalizing the bridgehead positions are well-established, methods for selective substitution at the bridge positions are more limited. researchgate.net
The regioselective introduction of a hydroxyl group is often achieved through chemoenzymatic methods. Engineered enzymes, particularly cytochrome P450BM3, have demonstrated the ability to selectively hydroxylate the C-H bonds of the bridging methylene groups. nih.govox.ac.uk This selectivity arises because the bridgehead methine C-H bond is significantly stronger (bond dissociation energy ~110 kcal mol⁻¹) and thus less susceptible to biocatalytic hydroxylation. acs.org Consequently, enzymatic approaches favor the functionalization of the chemically unactivated methylene bridges, providing direct access to 2-hydroxy-BCP derivatives. nih.govacs.org
The creation of chiral BCPs with adjacent stereocenters is a significant synthetic challenge, but several catalytic asymmetric methods have been developed to produce enantioenriched BCP alcohols. bris.ac.ukacs.org
One prominent strategy is the asymmetric transfer hydrogenation (ATH) of BCP-ketones. This method can produce BCP-containing alcohols with high enantiomeric excess. acs.orgnih.gov The process involves the reduction of a ketone adjacent to the BCP core, where the bulky BCP group directs the stereochemical outcome of the reaction. acs.org This approach represents a key example of catalytic asymmetric synthesis applied to BCP derivatives. acs.org
Another powerful methodology involves the iridium-catalyzed 1,3-difunctionalization of [1.1.1]propellane. bris.ac.ukbris.ac.uk This protocol uses Grignard reagents and allyl carbonates in the presence of an iridium catalyst and a chiral phosphoramidite (B1245037) ligand. The reaction proceeds through the formation of a BCP-metal intermediate followed by an asymmetric allylic substitution, yielding α-chiral allylic BCPs with high enantioselectivity. bris.ac.ukbris.ac.uk The resulting products contain a versatile terminal alkene that can be further derivatized, enabling access to a diverse library of chiral BCP compounds. bris.ac.uk
Chemoenzymatic strategies, particularly those employing engineered cytochrome P450BM3 enzymes, have emerged as a powerful platform for the direct and selective C-H hydroxylation of BCP derivatives. nih.govnih.gov This approach allows for the functionalization of chemically unactivated C-H bonds under mild conditions, offering an efficient route to valuable chiral BCP bioisosteres. nih.govnih.govox.ac.uk
The process has been successfully applied to BCP amine derivatives, achieving the first direct enantioselective functionalization of the bridging methylene groups. nih.gov Panels of engineered P450BM3 variants can be screened to identify catalysts that exhibit high regioselectivity and stereoselectivity for the desired hydroxylation. nih.govox.ac.uk For instance, the hydroxylation of N-Boc protected bicyclo[1.1.1]pent-1-ylamine (N-Boc BCPA) has been studied in detail, demonstrating the feasibility of this method. acs.org While the N-Boc derivative showed modest reactivity, optimization of the protecting group and enzyme variant led to significant improvements in selectivity and yield. acs.org This combination of substrate and enzyme engineering provides a robust platform for generating diverse, hydroxylated BCP intermediates. nih.gov
| Substrate | Enzyme Variant | Conversion (%) | Selectivity for 2-Hydroxylation Product (%) | Enantiomeric Excess (ee %) | Product Configuration |
|---|---|---|---|---|---|
| N-Boc BCPA (13a) | GV/AI | 58 | 69 | 66 | (2R) |
Advanced Functionalization and Derivatization of Hydroxylated Bicyclo 1.1.1 Pentane Scaffolds
Bridgehead Functionalization (C1 and C3 Positions) in BCP Alcohols
The functionalization of the tertiary bridgehead positions (C1 and C3) of the BCP core is a well-established field, largely due to the development of synthetic routes starting from the highly strained hydrocarbon [1.1.1]propellane. acs.orgsemanticscholar.org The reaction of [1.1.1]propellane with various reagents via radical or anionic pathways is the most efficient and widely adopted strategy for creating 1,3-disubstituted BCPs. researchgate.netgoogle.com
A common method involves the atom-transfer radical addition (ATRA) of alkyl halides to [1.1.1]propellane, which can be initiated by light or triethylborane, to produce 1-alkyl-3-halo-BCPs. rsc.orgnih.gov These halide products serve as versatile handles that can be converted into other functional groups, including alcohols. rsc.org For instance, a general and scalable synthesis of BCP iodides can be achieved through a light-initiated reaction between alkyl iodides and propellane in a flow system, without the need for catalysts or additives. nih.gov The resulting BCP iodides can be subsequently transformed, providing access to a diverse range of functionalized BCPs, including alcohols.
Another powerful technique is the direct, enantioselective C–H functionalization at the bridgehead position. Dirhodium tetracarboxylate catalysts have been successfully employed for selective C–H insertion reactions using donor/acceptor diazo compounds. springernature.comnsf.gov This method forges new carbon-carbon bonds at the tertiary C–H bond of the BCP scaffold while maintaining the integrity of the strained carbocyclic framework, providing access to chiral BCP derivatives. nsf.gov
The functionalization of BCP Grignard reagents, formed from BCP halides, also enables the rapid synthesis of drug analogues through cross-coupling reactions. nih.govsemanticscholar.org These established methodologies provide a robust toolkit for modifying the bridgehead positions, allowing for the introduction of hydroxymethyl groups or the derivatization of existing alcohols at the C1 and C3 positions of the BCP core.
Bridge Functionalization (C2 Positions) in BCP Alcohols
In contrast to the well-documented chemistry of the bridgehead positions, the functionalization of the three equivalent secondary bridge positions (C2, C4, C5) is a more recent and challenging field of study. nih.govresearchgate.net The development of methods for controlled substitution at these positions is crucial for creating BCPs that can mimic ortho- and meta-substituted aromatic rings, thereby accessing novel chemical space for drug discovery. nih.govchemrxiv.orgresearchgate.net
Direct functionalization of the strong C-H bonds at the BCP bridge is an attractive but difficult strategy. researchgate.netnih.gov Attempts at direct C-H oxidation using methods like persulfate salts have generally been unsuccessful. nih.gov However, recent advances have provided innovative solutions.
One successful approach involves a radical C-H abstraction of the BCP core. By generating a strong hydrogen atom abstractor under mild conditions, it is possible to create 2-substituted BCP "linchpins" in a one-pot synthesis, which can then be used as common precursors for further diversification. researchgate.net Another cutting-edge method utilizes enzymatic catalysis. Engineered P450BM3 enzymes have been shown to perform direct and enantioselective C–H hydroxylation of the bridging methylenes on BCP amine derivatives. nih.gov This biocatalytic approach provides a short and efficient route to chiral, bridge-functionalized BCPs, demonstrating high regioselectivity and stereoselectivity at chemically unactivated sites. nih.gov
Given the challenges of direct C-H activation, many strategies rely on installing the desired functionality at the bridge position either before or during the construction of the BCP core, a process known as prefunctionalization. nih.govnih.gov For example, the parent bicyclo[1.1.1]pentan-2-ol has been accessed through the Baeyer–Villiger oxidation of a bicyclic ketone precursor. nih.gov
More advanced "late-stage" strategies that operate on a pre-formed BCP core offer greater flexibility. A two-electron organometallic approach allows for the divergent functionalization of the bridge position starting from an accessible BCP bromide. nih.govyoutube.com Through a lithium-halogen exchange, a BCP-lithiated species is generated, which can then react with a wide range of electrophiles to install diverse functionalities. nih.govyoutube.com This method has been used to introduce sulfur groups, aldehydes, alkynes, and epoxides at the bridge position. youtube.com
Another modular platform uses BCP bis-boronates. These reagents can undergo sequential and selective functionalization, taking advantage of the different reactivities of the boronic esters at the C2 (bridge) and C3 (bridgehead) positions. researchgate.netnih.gov This allows for a programmable approach to access C1,C2-disubstituted and C1,C2,C3-trisubstituted BCPs from a single, stable intermediate. researchgate.netnih.gov
Table 1: Comparison of Methodologies for BCP Bridge (C2) Functionalization
| Methodology | Key Features | Starting Material | Typical Products | Reference(s) |
|---|---|---|---|---|
| Radical C-H Abstraction | Direct functionalization of C-H bond; creates synthetic linchpins. | Substituted BCP | 2-iodo, 2-bromo BCPs | researchgate.net |
| Enzymatic Hydroxylation | High regioselectivity and enantioselectivity; mild conditions. | BCP-amine derivative | Chiral 2-hydroxy-BCP-amine | nih.gov |
| Organometallic Diversification | Two-electron polar chemistry; broad electrophile scope. | 2-bromo-BCP derivative | 2-sulfenyl, 2-alkynyl, 2-formyl BCPs | nih.govyoutube.com |
| Sequential Boronate Functionalization | Programmable and modular; differentiates C2 and C3 positions. | BCP bis-boronate | C1,C2-disubstituted BCPs | researchgate.netnih.gov |
Late-Stage Diversification and Modular Synthesis of 3-(Hydroxymethyl)bicyclo[1.1.1]pentan-1-ol and Related Analogues
Late-stage functionalization and modular synthesis are powerful strategies in medicinal chemistry, enabling the rapid exploration of structure-activity relationships (SAR) by allowing diverse molecular fragments to be introduced from a common intermediate. researchgate.netnih.gov Several innovative platforms have been developed for the modular synthesis of BCPs, including analogues of this compound.
The programmable functionalization of BCP bis-boronates is a prime example of a modular strategy. researchgate.netnih.gov By capitalizing on the inherent difference in reactivity between the C2- and C3-boronic pinacol (B44631) esters (Bpin), a sequential derivatization is possible. The C3-Bpin is more reactive and can be functionalized first, leaving the C2-Bpin available for a subsequent, different transformation, thereby enabling access to a wide array of di- and tri-substituted BCPs. nih.gov
Another approach utilizes a stable, bifunctional reagent, iodobicyclo[1.1.1]pentylmethyl thianthrenium (IBM-TT+). researchgate.net This reagent features two distinct reactive sites: a cationic thianthrenium group that facilitates chemoselective nucleophilic substitution (SN2) at the challenging neopentyl site, and a BCP iodide that serves as a versatile handle for subsequent metal-halogen exchange or transition-metal catalysis. researchgate.net This dual reactivity allows for the modular synthesis of a multitude of BCP bioisosteres for structures like benzyl (B1604629) amines, ethers, and esters. researchgate.net
Furthermore, the development of an organometallic strategy starting from a bridge-functionalized BCP bromide provides a "late-stage" approach to unprecedented structural diversity. nih.gov This method has been used to generate over 20 previously unknown BCP motifs through a two-electron process involving lithium-halogen exchange followed by reaction with various electrophiles. nih.gov These modular approaches are transforming the synthesis of complex BCPs from a process requiring lengthy de novo synthesis for each analogue to a more efficient, programmable endeavor. researchgate.netnih.gov
Construction of Multi-functionalized Bicyclo[1.1.1]pentane Diols and Polyols
The synthesis of BCPs bearing multiple hydroxyl groups or other functionalities beyond the typical 1,3-disubstitution pattern opens avenues to novel three-dimensional scaffolds. Methodologies that allow for the construction of C1,C2,C3-trisubstituted BCPs are particularly valuable for creating these complex polyols.
One such strategy involves an intramolecular cyclization of functionalized cyclobutanone (B123998) precursors. This method enables the construction of not only C1,C3-disubstituted BCPs but also the less explored multisubstituted C1, C2, and C3 patterns. researchgate.net The sequential functionalization of BCP bis-boronates, as discussed previously, is also a direct route to C1,C2,C3-trisubstituted BCPs, providing a programmable pathway to poly-functionalized systems. researchgate.netnih.gov
Additionally, modular and robust synthetic routes have been developed to create families of planar chiral diols based on the BCP scaffold. ucd.ie These routes can yield catalytically active diols with high diastereomeric and enantiomeric excess, highlighting the potential of BCP diols not just as structural motifs but also as functional components in asymmetric catalysis. ucd.ie The ability to strategically install multiple functionalities, including hydroxyl groups, at both bridgehead and bridge positions is key to expanding the chemical space and utility of BCP-based compounds.
Theoretical and Computational Investigations of Bicyclo 1.1.1 Pentane Systems, Including Hydroxylated Variants
Quantum Chemical Analysis of Bicyclo[1.1.1]pentane Electronic Structure and Strain Energy
The bicyclo[1.1.1]pentane core is a fascinating subject of quantum chemical analysis due to its highly strained yet remarkably stable nature. nih.gov Computational studies have been central to quantifying its strain energy and elucidating its unique electronic structure.
Electronic Structure and Bonding: The electronic structure of BCP is marked by the close proximity of its non-bonded bridgehead carbons, leading to significant strain. researchgate.net The hybridization of orbitals plays a key role in its structure. Analysis based on ¹J(C-H) coupling constants and supported by ab initio and semi-empirical calculations has established the hybridization of the bridgehead carbon orbitals (for substituent bonding) as sp²·⁰ and the bridge carbon orbitals as sp²·⁵. nih.gov
Quantum chemical studies, including Density Functional Theory (DFT) and molecular orbital calculations, have been employed to understand the transmission of electronic substituent effects through the BCP cage. nih.govacs.org These investigations reveal that the BCP framework can transmit polar, electronegativity, and π-transfer effects, which is attributed to significant electron density within the cage and hyperconjugative interactions between the substituent and the framework. nih.govacs.org Molecular electrostatic potential (MEP) maps calculated via DFT show the distribution of charge and can be used to predict how BCP derivatives will engage in non-covalent interactions, which is crucial for applications in drug design. nih.govresearchgate.net
Strain Energy: The BCP hydrocarbon core is characterized by a substantial strain energy, with calculated values ranging from 65 to 68 kcal/mol. nih.govresearchgate.net Despite this high strain, comparable to that of highly reactive small rings, the BCP unit is kinetically stable, with thermal stability up to approximately 300 °C. nih.govacs.org Computational investigations into the heats of formation of BCP and its derivatives, such as bicyclo[1.1.1]pentanone, have shown that the introduction of a trigonal center does not increase the strain as much as might be anticipated. proquest.com This is attributed to a lessening of the repulsive interaction between the bridgehead carbons (C1 and C3) as the distance between them increases, which counteracts the increased angle strain at the trigonal carbon. proquest.com
| Parameter | Value | Method/Comment | Source |
|---|---|---|---|
| Strain Energy | 65-68 kcal/mol | Compared to 27.5 kcal/mol for cyclopropane. | nih.govresearchgate.net |
| Strain Energy | 66.6 kcal/mol | Compared with the straight-chain hydrocarbon pentane. | acs.org |
| Thermal Stability | ~300 °C | Demonstrates high kinetic stability despite strain. | nih.gov |
Computational Modeling of Reaction Mechanisms and Selectivity in BCP Synthesis and Functionalization
Computational modeling is a powerful tool for rationalizing and predicting the outcomes of chemical reactions involving BCPs. DFT calculations, in particular, are frequently used to elucidate reaction mechanisms, determine transition state energies, and explain selectivity in the synthesis and functionalization of BCP derivatives.
A primary route to BCPs involves the ring-opening of [1.1.1]propellane. rhhz.net The diverse reactivity of propellane with radicals, anions, and cations has been extensively studied computationally. rsc.org Models suggest that this "omniphilic" reactivity is not solely due to the release of strain energy but is also governed by σ–π-delocalization of electron density within the propellane cage. rsc.org This delocalization stabilizes transition states during the addition of nucleophiles or radicals. acs.orgnih.gov
Radical Functionalization: Many modern methods for BCP synthesis rely on radical additions to [1.1.1]propellane. chemistryviews.org Computational studies support the proposed mechanisms for these transformations. For instance, in the three-component coupling of carboxylic acids, alkynes, and [1.1.1]propellane, a proposed mechanism involves the photocatalytic formation of an alkyl radical, which adds to the propellane. chemistryviews.org The resulting BCP-based radical is then trapped by a copper complex. chemistryviews.org DFT calculations have been used to show that the kinetic barrier for an alkyl radical to add to [1.1.1]propellane (11-13 kcal/mol) is lower than for other potential reactions, such as borylation (~15 kcal/mol), explaining the selectivity of multicomponent reactions. nih.gov
In the multicomponent carboamination of [1.1.1]propellane, DFT calculations revealed that di-tert-butyl azodicarboxylate acts as an effective radical acceptor for the BCP-radical intermediate, leading to a more stable subsequent radical intermediate and preventing unwanted polymerization. nih.gov Similarly, computational analysis of a dirhodium-mediated cyclization to form a bicyclo[1.1.0]butane followed by a photoinduced carbene addition supports a triplet carbene intermediate adding into the strained C–C bond to yield 2-substituted BCPs. chemrxiv.org This analysis also highlighted the importance of a phenyl substituent in stabilizing the radical intermediate. chemrxiv.org
C-H Functionalization: Direct functionalization of the BCP's secondary bridge C-H bonds is a significant challenge due to their strength. princeton.edu Computational modeling aids in the development of these reactions by helping to understand the energetics of C-H abstraction and subsequent functionalization steps. researchgate.net For example, silyl-radical-mediated protocols for 2-arylation and 2-amination have been developed, with computational insights guiding the understanding of the underlying Hydrogen Atom Transfer (HAT) and photoredox catalysis mechanisms. princeton.edu
Molecular Dynamics and Conformation Studies of Hydroxylated Bicyclo[1.1.1]pentane Derivatives
Molecular dynamics (MD) simulations are a powerful computational method for studying the conformational flexibility and dynamics of molecules in solution. nih.gov While specific MD studies focusing exclusively on 3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-ol are not prevalent in the literature, the principles of MD are broadly applied to understand the conformational behavior of complex molecules, including BCP derivatives and other systems with flexible moieties and hydrogen bonding capabilities. nih.govmdpi.comnih.gov
MD simulations can capture the diverse conformational ensembles of molecules by simulating their movements over time. nih.gov This approach is particularly valuable for flexible molecules and those with multiple rotatable bonds, allowing for the profiling of the free energy landscape in solution. nih.gov For BCP derivatives, which are often developed as bioisosteres, understanding their three-dimensional shape and preferred conformations is critical for predicting interactions with biological targets like enzymes. nih.govresearchgate.net
In the context of hydroxylated BCPs such as this compound, MD simulations could provide significant insights into:
Conformational Preferences: The orientation of the hydroxymethyl group relative to the BCP cage and the other hydroxyl group can be explored. MD can identify the most stable or populated conformers and the energy barriers between them.
Solvent Effects: The behavior of the molecule can be simulated in different solvent environments to understand how interactions with solvent molecules affect its conformational equilibrium. mdpi.com
For related systems, MD simulations have been used to investigate the role of catalyst mobility and conformational changes upon substrate binding, which is relevant for BCPs used in drug design. nih.govmdpi.com These computational studies can reveal how the flexibility or rigidity of a scaffold like BCP contributes to its function. nih.gov
Prediction and Interpretation of Spectroscopic Signatures (e.g., NMR, Raman) for BCP Alcohols
Computational chemistry provides highly accurate methods for predicting the spectroscopic properties of molecules, which is invaluable for structure elucidation and for interpreting experimental data. Ab initio and DFT calculations are routinely used to predict NMR chemical shifts, spin-spin coupling constants, and vibrational spectra (IR and Raman) for BCP systems. psu.eduscispace.com
NMR Spectra: High-level ab initio calculations have been performed to determine the NMR shielding constants and spin-spin coupling constants for the parent bicyclo[1.1.1]pentane. psu.eduresearchgate.netrsc.org These theoretical studies take into account electron correlation effects and utilize large basis sets suitable for NMR calculations. psu.edursc.org The results show that calculated shielding constants are highly dependent on the basis set used, while spin-spin coupling constants are very sensitive to electron correlation effects. psu.edu The computed NMR parameters generally show good agreement with experimental values. psu.edursc.org
For hydroxylated derivatives like this compound, these computational methods can predict how the electron-withdrawing hydroxyl and hydroxymethyl groups influence the ¹H and ¹³C NMR chemical shifts of the cage protons and carbons. The calculations can help assign specific peaks in the experimental spectrum, which can be complex due to the molecule's high symmetry and the unique electronic environment of the BCP cage.
| Parameter | Type | Calculated Value (Hz) | Experimental Value (Hz) | Source |
|---|---|---|---|---|
| ¹J(CC) | Bridgehead-Bridge C-C Coupling | 35.82 | 25.1 | researchgate.net |
| ²J(CC) | 2-Bond C-C Coupling | -9.47 | -19.44 | researchgate.net |
Raman and IR Spectra: DFT calculations are also an increasingly popular technique for predicting IR and Raman spectra. scispace.com For BCP alcohols, these calculations can predict the vibrational frequencies associated with O-H stretching and bending, C-O stretching, and the various modes of the BCP cage itself. This is particularly useful for identifying characteristic peaks that confirm the presence of the hydroxyl groups and the integrity of the bicyclic structure. Computational predictions of vibrational spectra for related alcohol systems interacting with other molecules have shown good agreement with experimental results, demonstrating the reliability of these methods. mdpi.com The theoretical spectra serve as a benchmark, aiding in the assignment of complex experimental spectra and providing insight into the molecule's vibrational dynamics.
Applications of 3 Hydroxymethyl Bicyclo 1.1.1 Pentan 1 Ol and Other Bcp Alcohol Derivatives in Contemporary Chemical Disciplines
Bicyclo[1.1.1]pentane Alcohols as Bioisosteres in Pharmaceutical and Medicinal Chemistry Research
In drug discovery, the concept of bioisosterism, where a portion of a molecule is replaced by another with similar physical or chemical properties to enhance the drug's efficacy or reduce toxicity, is a cornerstone of modern medicinal chemistry. Bicyclo[1.1.1]pentane (BCP) derivatives, particularly those bearing alcohol functionalities, have emerged as valuable bioisosteres. researchgate.netacs.orgchemrxiv.orgresearchgate.netnih.govnih.govsemanticscholar.orgresearchgate.netbldpharm.comsemanticscholar.org
Mimicry of Aromatic and Alkynyl Moieties in Drug Design
Bicyclo[1.1.1]pentane derivatives serve as effective non-classical bioisosteres for para-substituted phenyl rings and internal alkynes. acs.orgnih.gov The distance between the bridgehead carbons of the BCP core closely mimics the 1,4-substitution pattern of a benzene (B151609) ring, allowing it to act as a rigid spacer. bldpharm.compharmablock.com This mimicry enables the replacement of aromatic rings in drug candidates, which can lead to improved pharmacological profiles. acs.orgnih.gov
Furthermore, BCPs have been successfully employed to replace internal alkynes in bioactive molecules. This substitution can lead to compounds with similar or even slightly increased hydrophobicity, demonstrating the versatility of the BCP scaffold in mimicking different linear moieties. acs.orgnih.gov
Influence on Three-Dimensionality, Conformational Restriction, and Linker Properties in Bioactive Molecules
The introduction of the BCP scaffold into a drug molecule significantly increases its three-dimensionality, a concept often referred to as "escaping from flatland" in medicinal chemistry. chemrxiv.orgresearchgate.netbldpharm.com This increased sp3 character can lead to improved potency, selectivity, and pharmacokinetic profiles. researchgate.netsemanticscholar.org The rigid nature of the BCP core restricts the conformational flexibility of a molecule, which can be advantageous in locking it into a bioactive conformation for optimal interaction with its biological target. rsc.org
BCP derivatives function as rigid linear linkers, effectively positioning functional groups in a defined spatial arrangement. acs.orgnih.gov This property is crucial for designing molecules that can precisely fit into the binding pockets of proteins. The rigid-rod structure of BCPs has been a key inspiration for their use in various applications. researchgate.net
Enhancement of Molecular Properties Relevant to Drug Optimization (e.g., metabolic stability, aqueous solubility, permeability)
One of the most significant advantages of incorporating BCP moieties into drug candidates is the enhancement of key ADME (absorption, distribution, metabolism, and excretion) properties. nih.gov The replacement of a planar aromatic ring with a three-dimensional BCP scaffold can disrupt intermolecular π-stacking, leading to improved aqueous solubility and passive permeability. acs.orgnih.gov
Numerous studies have shown that BCP analogues of existing drugs exhibit enhanced metabolic stability. acs.orgnih.govresearchgate.net The sp3-hybridized carbons of the BCP core are generally less susceptible to metabolic enzymes like cytochrome P450 compared to the sp2-hybridized carbons of aromatic rings. bldpharm.com This increased stability can lead to a longer half-life and improved oral bioavailability of the drug. pharmablock.com For example, the substitution of a phenyl ring with a BCP in a γ-secretase inhibitor resulted in a compound with equivalent biological activity but significantly enhanced solubility, permeability, and reduced metabolic susceptibility. acs.org
Case studies have demonstrated substantial improvements in pharmacokinetic profiles. For instance, a BCP-containing indoleamine-2,3-dioxygenase 1 (IDO1) inhibitor showed superior metabolic stability and a better pharmacokinetic profile in preclinical studies, including lower clearance and higher oral bioavailability. nih.gov Similarly, a BCP analogue of a lipoprotein-associated phospholipase A2 (LpPLA2) inhibitor displayed a nine-fold increase in kinetic solubility and improved permeability. nih.gov
Structure-Activity Relationship (SAR) Studies and Lead Compound Development
The availability of functionalized BCP building blocks, including alcohols, has facilitated extensive structure-activity relationship (SAR) studies. nih.govrsc.orgcollaborativedrug.comresearchgate.net SAR studies are fundamental to understanding how the chemical structure of a compound relates to its biological activity, guiding the optimization of lead compounds into clinical candidates. collaborativedrug.com
By systematically replacing aromatic rings or other moieties with BCP derivatives, medicinal chemists can probe the importance of planarity, rigidity, and three-dimensionality for a molecule's activity. nih.gov The insights gained from these studies help in the design of new analogues with improved potency, selectivity, and drug-like properties. bldpharm.com The development of versatile synthetic platforms for creating diverse BCP derivatives has been crucial in accelerating these SAR explorations. researchgate.net
The successful application of BCPs in lead compound development is evident in the discovery of potent and orally available drug candidates for various targets, including IDO1 and γ-secretase. bldpharm.comnih.gov These examples validate the BCP scaffold as a valuable tool in the medicinal chemist's arsenal (B13267) for developing next-generation therapeutics.
Role in Advanced Materials Science and Supramolecular Assembly
The unique structural features of BCP derivatives also make them attractive components in the field of materials science and supramolecular chemistry.
Utilization as Rigid Molecular Rods, Rotors, and Spacers
The rigid, linear geometry of 1,3-disubstituted BCPs makes them ideal candidates for use as molecular rods or spacers. nih.govresearchgate.net This property allows for the precise arrangement of functional units in a defined spatial manner, which is essential for the construction of well-ordered supramolecular assemblies and advanced materials. acs.org
BCP derivatives have been incorporated into molecular "Tinkertoy" scaffolding, molecular rotors, and liquid crystals. researchgate.net Their ability to act as rigid linkers has also been exploited in the design of metal-organic frameworks (MOFs). For example, BCP-1,3-biscarboxylic acid-based MOF systems have been reported to function as molecular rotors. nih.gov The defined and inflexible orientation provided by the BCP scaffold is a key requirement for creating efficient multi-chromophoric systems and molecular circuitry. thieme-connect.com
Integration into Polymer Architectures and Metal-Organic Frameworks
The rigid, linear, and non-conjugated structure of the bicyclo[1.1.1]pentane (BCP) scaffold makes it an attractive building block for creating advanced materials with unique properties. Derivatives such as 3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-ol and its corresponding dicarboxylic acid are increasingly being utilized as molecular rods to construct well-defined polymer architectures and porous metal-organic frameworks (MOFs). researchgate.netresearchgate.net
In polymer chemistry, BCP diols or their diene equivalents can be incorporated into polymer backbones to enhance thermal stability and influence crystalline morphology. researchgate.net For instance, symmetrical α,ω-diene monomers containing one or two BCP units have been synthesized from [1.1.1]propellane and subsequently polymerized via acyclic diene metathesis (ADMET). researchgate.net The resulting poly(1,3-bicyclo[1.1.1]pentane alkylene)s exhibit higher thermal stability compared to linear polyethylene (B3416737). researchgate.net The inclusion of the BCP unit can act as a controlled defect, distorting the typical polyethylene crystal structure and altering the material's melting temperature. researchgate.net When two BCP units are joined ( evitachem.comstaffane), they can induce the formation of entirely new crystalline morphologies. researchgate.net
In the realm of metal-organic frameworks, BCP-based dicarboxylate linkers, which can be synthesized from the corresponding diol, serve as compact and rigid struts to create porous structures with precisely controlled pore sizes. acs.orgnih.gov The replacement of longer, more conventional linkers like terephthalate (B1205515) with the shorter BCP-dicarboxylic acid has been shown to produce MOFs with ultramicropores. acs.org These tailored pore environments lead to significantly enhanced performance in gas separation applications. acs.orgnih.gov Research has demonstrated that a MOF constructed with a BCP-dicarboxylic acid linker exhibited a 177% improvement in the ideal adsorbed solution theory (IAST) selectivity for propane/propylene separation compared to its terephthalate-based analogue. acs.org
Table 1: BCP Derivatives in Polymers and MOFs
| BCP Derivative | Material Type | Key Research Finding | Reference |
|---|---|---|---|
| BCP-containing α,ω-dienes | Poly(1,3-bicyclo[1.1.1]pentane alkylene) | Resulting polymers show higher thermal stability than linear polyethylene. The BCP unit alters crystal packing and melting temperature. | researchgate.net |
| Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid | Metal-Organic Framework (MOF) | Substitution of terephthalate with the BCP linker created ultramicropores, enhancing C3H6/C3H8 separation selectivity by 177%. | acs.org |
Engagement in Chemical Biology and Bioconjugation Strategies
The unique geometric and physicochemical properties of the BCP core have made it a valuable tool in chemical biology and bioconjugation. Its ability to act as a rigid, non-aromatic spacer and a bioisostere for phenyl rings or alkynes has led to its use in modifying biomolecules to enhance their function and stability. nih.govnih.gov
Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a powerful tool for bioconjugation due to its high efficiency and orthogonality. BCP alcohol derivatives, including this compound, are ideal precursors for creating BCP-based building blocks suitable for these reactions. enamine.netresearchgate.net The hydroxyl groups can be readily converted into azides or terminal alkynes, providing the necessary "handles" for click chemistry. enamine.net
For example, BCP-derived carboxylic acids, which are accessible from the corresponding alcohols via oxidation, can be used to synthesize BCP-alkynes through Seyferth–Gilbert homologation or BCP-azides via a copper-catalyzed diazo transfer. enamine.netresearchgate.net These functionalized BCPs are stable and serve as versatile substrates for click reactions, allowing for their covalent attachment to other molecules, such as fluorophores, polymers, or biomolecules. researchgate.netresearchgate.net The resulting 1,2,3-triazole linkage is highly stable, making this a robust strategy for creating complex molecular architectures and bioconjugates. researchgate.netrsc.org This methodology provides a modular entry point for integrating the rigid BCP scaffold into larger systems for applications in medicinal and combinatorial chemistry. researchgate.netresearchgate.net
Table 2: BCP Building Blocks in Click Chemistry
| BCP Precursor Type | Functionalization Method | Resulting "Clickable" BCP | Application | Reference |
|---|---|---|---|---|
| BCP-carboxylic acid | Seyferth–Gilbert homologation | BCP-terminal alkyne | Substrate for CuAAC reactions in medicinal and bioconjugate chemistry. | enamine.netresearchgate.net |
| BCP-amine/halide | Copper-catalyzed diazo transfer (from amine) or substitution (from halide) | BCP-azide | Versatile building block for creating BCP-triazole conjugates. | enamine.netresearchgate.netresearchgate.net |
| [1.1.1]Propellane | Three-component azidoheteroarylation | 1-Azido-3-heteroaryl BCP | Direct synthesis of azide-containing BCPs for further functionalization. | rsc.org |
In the design of therapeutic peptides and oligonucleotides, controlling conformation and improving metabolic stability are critical challenges. The BCP scaffold serves as an effective tool to address these issues. By replacing native amino acid side chains or sections of a peptide backbone with BCP-containing analogues, researchers can introduce rigid conformational constraints. nih.govrsc.org Similarly, incorporating the BCP moiety into nucleoside analogues can create unique three-dimensional structures and improve pharmacokinetic properties. rsc.orgnih.gov
BCP-containing amino acids can be synthesized from precursors like bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, which is directly related to this compound. enamine.net These novel amino acids are then incorporated into peptides using standard synthesis protocols. The BCP unit acts as a non-natural, sterically demanding element that can enforce specific secondary structures or act as a bioisostere for a para-substituted phenylalanine residue. evitachem.comnih.gov
The application of BCPs extends to nucleic acid chemistry, where they have been incorporated into nucleoside analogues. nih.gov The synthesis of pyrimidine (B1678525) and purine (B94841) nucleoside analogues containing a BCP fragment has been reported, demonstrating the feasibility of replacing the sugar moiety or modifying the base with this rigid cage structure. nih.gov Furthermore, the BCP backbone is being explored in peptide nucleic acids (PNAs), which are DNA mimics with a polyamide backbone. umich.edumdpi.com In PNAs, the BCP unit can function as a rigid linker, pre-organizing the strand for hybridization with target DNA or RNA and potentially enhancing binding affinity and specificity. nih.gov
Table 3: BCP Moieties in Biomolecule Analogues
| BCP Building Block | Target Biomolecule | Purpose of Incorporation | Reference |
|---|---|---|---|
| BCP-containing amino acid | Peptide | Acts as a bioisostere for aromatic amino acids; introduces conformational rigidity. | nih.govrsc.org |
| BCP-containing nucleoside | Oligonucleotide/Nucleoside Analogue | Creates structurally diverse analogues for drug discovery with potentially improved metabolic stability. | nih.gov |
| BCP-based backbone unit | Peptide Nucleic Acid (PNA) | Serves as a rigid linker to control backbone geometry and enhance hybridization properties. | umich.edunih.gov |
Future Prospects and Emerging Research Directions for Hydroxylated Bicyclo 1.1.1 Pentane Compounds
Innovation in Sustainable and Scalable Synthetic Methodologies
The translation of hydroxylated BCPs from laboratory curiosities to readily accessible building blocks hinges on the development of sustainable and scalable synthetic methods. Current research is actively pursuing greener and more efficient routes to these valuable compounds.
One promising avenue is the utilization of photoredox catalysis , which allows for the generation of radicals under mild conditions, often using visible light as an energy source. frontiersin.org This approach can be applied to the synthesis of BCPs from [1.1.1]propellane, a highly strained but reactive precursor. frontiersin.orgacs.org The development of metal- and additive-free multicomponent reactions, driven by visible light, for the synthesis of disubstituted BCPs represents a significant step towards sustainability. rsc.org Such methods reduce reliance on hazardous reagents and minimize waste generation.
Flow chemistry is another key technology enabling the scalable synthesis of BCP derivatives. rsc.org Continuous flow reactors offer precise control over reaction parameters, leading to improved yields, enhanced safety, and the potential for large-scale production. rsc.org The light-mediated synthesis of BCP iodides in flow has been demonstrated to be a general and scalable method, providing access to kilogram quantities of these important intermediates. rsc.org These iodides can then be further functionalized to introduce hydroxyl groups.
Furthermore, the use of more stable and easily handled precursors to [1.1.1]propellane, such as 1,3-diiodobicyclo[1.1.1]pentane (DIBCP), is being explored to enhance the practicality and scalability of BCP synthesis. vulcanchem.com DIBCP, a crystalline solid, offers superior storability and can undergo nucleophilic substitution reactions to afford functionalized BCPs. vulcanchem.com
A notable scalable synthesis of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid has been achieved through a flow photochemical addition of propellane to diacetyl, followed by a haloform reaction, demonstrating the potential for producing key BCP intermediates on a large scale. researchgate.net Subsequent reduction of the carboxylic acid groups would provide access to 3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-ol.
Discovery of Novel Reactivity and Functionalization Pathways
While the functionalization of BCPs at the bridgehead positions is well-established, the exploration of reactivity at the bridge methylene (B1212753) positions is an emerging frontier. acs.orgchemrxiv.org This opens up possibilities for creating novel substitution patterns and accessing new chemical space.
Recent breakthroughs include the direct enantioselective hydroxylation of the bridging methylenes of BCP amine derivatives using engineered P450 enzymes. aksci.com This biocatalytic approach offers a short and efficient route to chiral BCPs that can serve as valuable bioisosteres in medicinal chemistry. aksci.com The newly introduced hydroxyl group can then be further manipulated, for example, through oxidation to a ketone. aksci.com
The development of methods for the synthesis of 1,2-difunctionalized BCPs is another significant area of research. nih.gov These compounds have the potential to act as mimics for ortho- and meta-substituted arenes, which are common motifs in drug molecules. nih.gov A versatile platform for the synthesis of these challenging structures has been developed, starting from a common intermediate and allowing for the introduction of various functional groups, including alcohols. nih.gov
Researchers are also exploring the reactivity of the hydroxyl groups on the BCP scaffold. For instance, the synthesis of BCP-based diphosphine ligands has been achieved, which can then be used to create transition metal complexes with unique geometries. nih.gov These complexes have potential applications in catalysis and materials science, such as in the development of luminescent photonic materials. nih.gov
The table below summarizes some of the key functionalization reactions of BCPs that can be utilized to synthesize or modify hydroxylated derivatives.
| Reaction Type | Reagents/Conditions | Product Type | Reference(s) |
| Radical Addition to [1.1.1]propellane | Organic halides, photoredox catalyst | Functionalized BCPs | frontiersin.org |
| Anionic Addition to [1.1.1]propellane | Organometallics (e.g., Grignard reagents) | Functionalized BCPs | acs.org |
| Bridge C-H Hydroxylation | Engineered P450 enzymes | Bridge-hydroxylated BCPs | aksci.com |
| Nucleophilic Substitution of DIBCP | Nucleophiles (e.g., amines, sulfides) | Functionalized BCPs | vulcanchem.com |
| Diphosphine Ligand Synthesis | [1.1.1]propellane, phosphines, LED light | BCP-diphosphine ligands | nih.gov |
| Synthesis of 1,2-difunctionalized BCPs | Multi-step sequence from a common intermediate | 1,2-disubstituted BCPs | nih.gov |
Integration of Artificial Intelligence and Machine Learning in BCP Design and Synthesis
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the design and synthesis of novel molecules, including complex scaffolds like hydroxylated BCPs. These computational tools can accelerate the discovery process by predicting the properties of virtual compounds and suggesting optimal synthetic routes.
In the context of BCPs, AI can be used to:
Predict bioisosteric relationships: AI algorithms can analyze large datasets of chemical structures and biological activities to identify novel BCP-based bioisosteres for known pharmacophores.
Optimize synthetic pathways: Machine learning models can be trained on reaction data to predict the outcomes of different synthetic strategies, helping chemists to identify the most efficient and sustainable routes to target molecules like this compound.
Design novel BCP derivatives: Generative AI models can propose new BCP structures with specific desired properties, expanding the accessible chemical space for drug discovery and materials science.
The "Maeda Artificial Intelligence in Chemical Reaction Design and Discovery Project" is an example of a research initiative that is applying AI to the synthesis of complex molecules, including BCP-based ligands. nih.gov
Exploration of Unconventional Applications and Interdisciplinary Research
The unique structural and physicochemical properties of hydroxylated BCPs make them attractive candidates for a range of applications beyond their established role as phenyl ring bioisosteres. acs.orgnih.govacs.orgnih.gov
In materials science , the rigid, rod-like structure of the BCP core is being exploited to create novel polymers and liquid crystals. The hydroxyl groups on compounds like this compound can serve as anchor points for polymerization or for attaching other functional moieties. The synthesis of BCP-based coordination polymers with luminescent properties highlights their potential in the development of advanced photonic materials. nih.gov
An intriguing, though not yet fully realized, application is the use of functionalized BCPs as hydrogen gas odorants . vulcanchem.com The development of a non-toxic and distinct-smelling odorant is crucial for the safe use of hydrogen as a clean energy source. vulcanchem.com The unique structure of the BCP scaffold offers a promising starting point for the design of such molecules. vulcanchem.com
The inherent three-dimensionality of BCPs is also being leveraged in the design of novel chiral ligands for asymmetric catalysis. nih.gov The hydroxyl groups can play a key role in coordinating to metal centers and directing the stereochemical outcome of reactions.
Interdisciplinary research collaborations between synthetic chemists, computational scientists, biologists, and materials scientists will be essential to unlock the full potential of hydroxylated BCP compounds in these and other unconventional applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
